molecular formula C24H20N2O3 B5140765 (4-anilino-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid CAS No. 145510-86-7

(4-anilino-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid

Cat. No. B5140765
CAS RN: 145510-86-7
M. Wt: 384.4 g/mol
InChI Key: JNLADQBGUSGWRI-UHFFFAOYSA-N
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Description

(4-anilino-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA belongs to the class of pyrrole-based compounds and has been found to exhibit significant biological activity.

Scientific Research Applications

(4-anilino-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid has been widely studied for its potential applications in scientific research. It has been found to exhibit significant biological activity, particularly in the field of cancer research. (4-anilino-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for use in cancer therapy.

Mechanism of Action

The mechanism of action of (4-anilino-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an important enzyme in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, (4-anilino-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid disrupts the synthesis of DNA and RNA, leading to cell death.
Biochemical and Physiological Effects:
(4-anilino-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid has been shown to exhibit significant biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, (4-anilino-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid has been found to have anti-inflammatory properties. It has also been shown to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

(4-anilino-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in high purity and high yield. However, (4-anilino-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid is also known to be highly toxic and care must be taken when handling it. In addition, (4-anilino-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid has limited solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several potential future directions for the study of (4-anilino-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid. One area of interest is the development of (4-anilino-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid-based cancer therapies. Researchers are also exploring the potential of (4-anilino-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, there is ongoing research into the mechanism of action of (4-anilino-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of (4-anilino-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid involves the condensation of 4-anilino-3-cyano-5-phenyl-2(5H)-furanone with glycine in the presence of a base. The resulting product is then hydrolyzed to obtain (4-anilino-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid. This method of synthesis has been optimized to yield high purity and high yield of (4-anilino-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid.

properties

IUPAC Name

2-(4-anilino-5-oxo-1,2-diphenyl-2H-pyrrol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c27-21(28)16-20-22(25-18-12-6-2-7-13-18)24(29)26(19-14-8-3-9-15-19)23(20)17-10-4-1-5-11-17/h1-15,23,25H,16H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLADQBGUSGWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=C3)NC4=CC=CC=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10932626
Record name (4-Anilino-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dihydro-1,2-diphenyl-5-oxo-4-(phenylamino)-1H-pyrrole-3-acetic acid

CAS RN

145510-86-7
Record name 1H-Pyrrole-3-acetic acid, 2,5-dihydro-1,2-diphenyl-5-oxo-4-(phenylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145510867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Anilino-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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